tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride
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Overview
Description
tert-Butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate;hydrochloride: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and subsequent reaction at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its unique structure allows it to act as a probe for investigating biochemical pathways.
Medicine: In the pharmaceutical industry, tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate is used in the development of new drugs. It serves as a precursor for various active pharmaceutical ingredients and is involved in drug formulation processes.
Industry: In industrial applications, this compound is used in the production of polymers and resins. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamate
- N-Boc-hydroxylamine
Comparison: Compared to similar compounds, tert-butyl N-[2-(4-hydroxy-4-piperidyl)ethyl]carbamate is unique due to its specific piperidine ring structure and hydroxyl group. This structural uniqueness imparts distinct reactivity and interaction properties, making it valuable in specialized applications.
Properties
Molecular Formula |
C12H25ClN2O3 |
---|---|
Molecular Weight |
280.79 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H24N2O3.ClH/c1-11(2,3)17-10(15)14-9-6-12(16)4-7-13-8-5-12;/h13,16H,4-9H2,1-3H3,(H,14,15);1H |
InChI Key |
CDXNAYOKRWRVNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CCNCC1)O.Cl |
Origin of Product |
United States |
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